molecular formula C19H12F2N2O2S B2372031 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326849-04-0

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2372031
CAS No.: 1326849-04-0
M. Wt: 370.37
InChI Key: MNUUYGUACJBMMZ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H12F2N2O2S and its molecular weight is 370.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Thienopyrimidines : Various substituted thieno[2,3-d] pyrimidines have been synthesized, showcasing the versatility of this chemical framework in generating compounds with potential antibacterial properties. The process involves several steps, starting from synthesizing ethyl 2-aminothiophene-3carboxylate to ultimately obtaining substituted thienopyrimidines through nucleophilic substitution, characterized by MP, TLC, IR, and NMR spectra (More et al., 2013).
  • Herbicidal Activities : 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, synthesized by cyclization of trifluoroacetoacetate ethyl with substituted-urea, have shown good herbicidal activities, demonstrating the potential of thienopyrimidine derivatives in agricultural applications (Huazheng, 2013).

Biological Activities

  • Non-peptide LHRH Antagonists : A thieno[2,3-d]pyrimidine-2,4-dione derivative bearing a p-methoxyureidophenyl moiety has been identified as a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor, offering a new class of therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).
  • Anticancer and Antitumor Activities : Various thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer and antitumor activities, highlighting their potential in developing new chemotherapeutic agents. For instance, certain N-substituted indole derivatives have shown activity against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

Advanced Applications

  • Nonlinear Optical Properties : The third-order nonlinear optical properties of novel styryl dyes, including thieno[2,3-d]pyrimidine derivatives, have been studied, indicating their promise as materials for optical device applications due to their significant two-photon absorption phenomenon (Shettigar et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-fluorobenzaldehyde with 2-fluorobenzaldehyde to form 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final product is obtained by purification and isolation of the desired compound.", "Starting Materials": [ "3-fluorobenzaldehyde", "2-fluorobenzaldehyde", "thiosemicarbazide" ], "Reaction": [ "Step 1: Condensation of 3-fluorobenzaldehyde and 2-fluorobenzaldehyde in the presence of a base such as potassium hydroxide to form 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one with thiosemicarbazide in the presence of a catalyst such as acetic acid to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system.", "Step 3: Purification and isolation of the desired compound by techniques such as column chromatography or recrystallization." ] }

CAS No.

1326849-04-0

Molecular Formula

C19H12F2N2O2S

Molecular Weight

370.37

IUPAC Name

3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2

InChI Key

MNUUYGUACJBMMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)F

solubility

not available

Origin of Product

United States

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